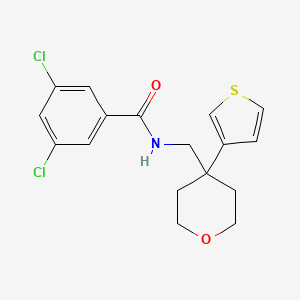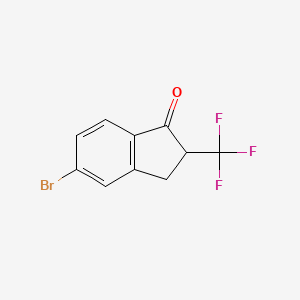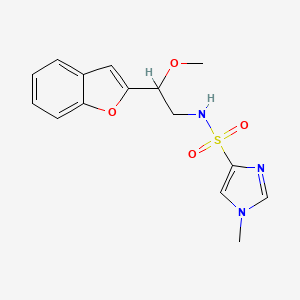
2-(4-Chloro-3-methylphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chloro-3-methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 869947-14-8 . It has a molecular weight of 228.68 and its molecular formula is C11H13ClO3 . The compound appears as colourless crystals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical form of “this compound” is colourless crystals . The technical grade of the compound is approximately 92% pure . It has a density of 1.233 g/cm3 at 22 °C . The molecular weight is 228.7 .
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
One notable application of 2-(4-Chloro-3-methylphenoxy)butanoic acid and related phenoxy herbicides is their interaction with soil and organic matter. Research has compiled extensive data on the soil-water distribution coefficients for various phenoxy herbicides, including this compound. This data suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are the most relevant sorbents for these herbicides, indicating the importance of these compounds in agricultural soil management and environmental safety practices (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
Another critical application area is the treatment of wastewater produced by the pesticide industry. Studies highlight the high strength wastewater generated, containing a variety of toxic pollutants including this compound. Biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds, creating a high-quality effluent. This research is pivotal for environmental protection efforts, especially in minimizing the impact of pesticide production on water sources (Goodwin, Carra, Campo, & Soares, 2018).
Mécanisme D'action
Target of Action
It is suggested that it may interact with nuclear hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression .
Mode of Action
Given its potential interaction with nuclear hormone receptors , it may influence the regulation of gene expression and affect cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound undergoes β-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . These biochemical transformations are part of the compound’s metabolic pathway in susceptible plants .
Pharmacokinetics
It is known that the compound is chemically very stable . It is also suggested that the compound is excreted in the urine, either unchanged or as MCPA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chloro-3-methylphenoxy)butanoic acid. The compound is chemically very stable and is stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, DT50 2.2 d . It is also stable to aluminium, tin, and iron up to 150 °C . The compound’s action can be influenced by environmental conditions such as temperature .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that similar compounds can have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound is chemically very stable and is stable to hydrolysis at pH 5-9 (25 °C). The solid is stable to sunlight; solutions degrade, DT50 2.2 d .
Dosage Effects in Animal Models
It is known that similar compounds can have low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns .
Metabolic Pathways
It is known that similar compounds can undergo b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDCNBSSRFWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)


![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)

![6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2441678.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441680.png)
